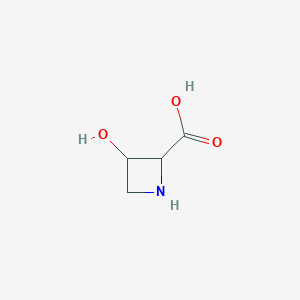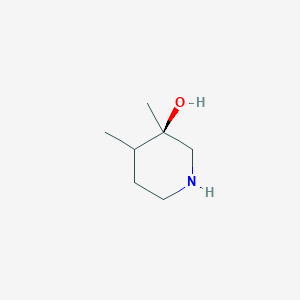![molecular formula C14H16INO6 B14778968 2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol is a complex organic compound that features a unique combination of an indole moiety and a sugar-like oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Iodination: The indole derivative is then iodinated using reagents such as iodine and potassium iodide in the presence of an oxidizing agent.
Glycosylation: The iodinated indole is then coupled with a sugar derivative to form the oxane ring. This step often involves the use of glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indole moiety or the oxane ring, potentially leading to the formation of reduced derivatives.
Substitution: The iodine atom in the indole moiety can be substituted with various nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of 2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The oxane ring may also play a role in the compound’s bioactivity by influencing its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(hydroxymethyl)-6-[(5-bromo-1H-indol-3-yl)oxy]oxane-3,4,5-triol
- 2-(hydroxymethyl)-6-[(5-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol
- 2-(hydroxymethyl)-6-[(5-fluoro-1H-indol-3-yl)oxy]oxane-3,4,5-triol
Uniqueness
The presence of the iodine atom in 2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol makes it unique compared to its halogenated analogs. Iodine can impart distinct electronic and steric properties, potentially leading to different reactivity and bioactivity profiles.
Eigenschaften
Molekularformel |
C14H16INO6 |
|---|---|
Molekulargewicht |
421.18 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2 |
InChI-Schlüssel |
XNKCQUZRJVDUFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)




![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)

![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)


![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)
